molecular formula C21H17N3O4 B11311010 8-methyl-4-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-4H-chromene-2-carboxamide

8-methyl-4-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-4H-chromene-2-carboxamide

Cat. No.: B11311010
M. Wt: 375.4 g/mol
InChI Key: MKVIXIYAFFALIE-UHFFFAOYSA-N
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Description

8-methyl-4-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromene core with various functional groups, making it a subject of interest for researchers in multiple fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-4-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the Oxadiazole Moiety: The 1,2,4-oxadiazole ring can be introduced via a cyclization reaction involving a hydrazide and a nitrile oxide.

    Coupling Reactions: The final step involves coupling the chromene core with the oxadiazole moiety using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the phenyl ring.

    Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromene and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate.

Biology

In biological research, the compound is investigated for its potential as an enzyme inhibitor or as a ligand for various biological targets.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 8-methyl-4-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chromene core can also interact with various biological pathways, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-methyl-4-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-4H-chromene-2-carboxamide apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions

Properties

Molecular Formula

C21H17N3O4

Molecular Weight

375.4 g/mol

IUPAC Name

8-methyl-4-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]chromene-2-carboxamide

InChI

InChI=1S/C21H17N3O4/c1-13-6-5-9-15-16(25)12-17(27-19(13)15)21(26)22-11-10-18-23-20(24-28-18)14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,22,26)

InChI Key

MKVIXIYAFFALIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C=C(O2)C(=O)NCCC3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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